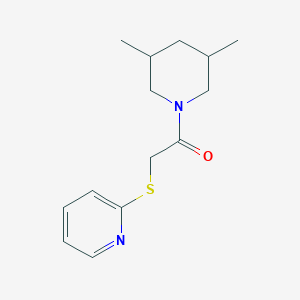![molecular formula C20H18N6O B7498355 1-benzyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7498355.png)
1-benzyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrazole-4-carboxamide, also known as BPTP, is a chemical compound that has been studied extensively for its potential applications in scientific research. BPTP belongs to the class of pyrazole-based compounds and has been synthesized using various methods.
作用机制
1-benzyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrazole-4-carboxamide exerts its effects by targeting the microtubule network. This compound binds to the colchicine site on beta-tubulin, which results in the destabilization of the microtubule network. This destabilization leads to the inhibition of cell division and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the aggregation of amyloid beta peptides. This compound has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
1-benzyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrazole-4-carboxamide has a number of advantages for lab experiments. This compound is a potent inhibitor of cancer cell growth and has been shown to be effective in a number of cancer cell lines. This compound has also been shown to be effective in inhibiting the aggregation of amyloid beta peptides. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its long-term effects have not been fully studied. This compound is also a potent inhibitor of microtubule polymerization, which could have unintended effects on normal cell division.
未来方向
There are a number of future directions for the study of 1-benzyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrazole-4-carboxamide. One potential direction is the study of the long-term effects of this compound on normal cell division. Another potential direction is the study of the effects of this compound on other diseases, such as Parkinson's disease. This compound could also be studied in combination with other drugs to determine if it could enhance the effects of other cancer drugs. Finally, the synthesis of novel analogues of this compound could be studied to determine if they have improved potency or selectivity.
合成方法
1-benzyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrazole-4-carboxamide can be synthesized using various methods, including the one-pot reaction of benzylamine, 3-(4-methyl-1,2,4-triazol-3-yl)phenylboronic acid, pyrazole-4-carboxylic acid, and N,N'-carbonyldiimidazole in dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography.
科学研究应用
1-benzyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrazole-4-carboxamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by targeting the microtubule network. This compound has also been studied for its potential applications in Alzheimer's disease research, as it has been shown to inhibit the aggregation of amyloid beta peptides.
属性
IUPAC Name |
1-benzyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c1-25-14-21-24-19(25)16-8-5-9-18(10-16)23-20(27)17-11-22-26(13-17)12-15-6-3-2-4-7-15/h2-11,13-14H,12H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBXQMUKAQPDGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=CC(=CC=C2)NC(=O)C3=CN(N=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-(3-Aminopyrazine-2-carbonyl)-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7498283.png)
![2-[2-(4-Benzoyl-1,4-diazepane-1-carbonyl)phenoxy]acetamide](/img/structure/B7498284.png)
![1-[4-(3-Methylbenzoyl)-1,4-diazepan-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B7498293.png)
![N-[[4-(diethylcarbamoyl)phenyl]methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498296.png)
![6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B7498302.png)
![Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate](/img/structure/B7498308.png)
![N-[(4-chlorophenyl)methyl]-2-(3-phenylpropylsulfonyl)acetamide](/img/structure/B7498312.png)


![3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7498329.png)
![3-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498341.png)
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)ethanone](/img/structure/B7498348.png)
![7-Methyl-2-(1-piperidylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7498362.png)
![N-[[3-(methylsulfamoyl)phenyl]methyl]-2-phenoxypyridine-3-carboxamide](/img/structure/B7498369.png)
